Biocytin-N-(t-boc)-L-proline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

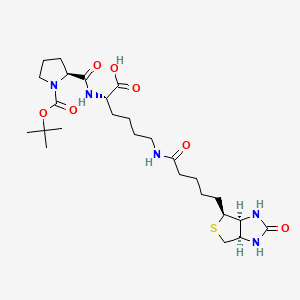

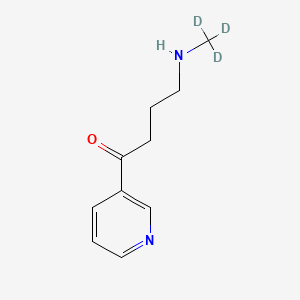

Biocytin-N-(t-boc)-L-proline is a compound with the molecular formula C26H43N5O7S and a molecular weight of 569.718 . It is a white solid and is not intended for human or veterinary use. It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C26H43N5O7S . More detailed structural analysis would require additional resources such as NMR spectroscopy .Physical and Chemical Properties Analysis

This compound is a white solid with a melting point of 100-105°C . It is soluble in DMF, Ethanol, and Methanol . Its molecular weight is 569.71 .Aplicaciones Científicas De Investigación

Role in Metabolism and Gene Expression

Biotin, including its derivatives like biocytin, plays a crucial role in glucose, fatty acids, and amino acids metabolism. A study on biotinidase knockout mice, which are deficient in biotin reutilization, revealed cellular energy deficits and altered gene expression in central-carbon metabolism, similar to nutritional biotin deprivation. This suggests the significance of biotin and its derivatives in metabolic pathways and gene regulation (Hernandez-Vazquez et al., 2013).

Biocytin Derivatives in Biocatalytic Methods

Biocytin derivatives, including N-Cbz and N-Boc-protected forms, have been utilized in biocatalytic methods. For instance, an enzymatic method for converting L-ornithine to various biocytin derivatives including N-Boc-5-hydroxy-L-proline was developed. This demonstrates the application of biocytin derivatives in synthesizing key intermediates in pharmaceuticals (Hanson et al., 2011).

Use in Peptide Synthesis

The use of biocytin derivatives in peptide synthesis is evident from a method described for preparing biotinylated peptides with a free amino terminus. N-α-Boc-biocytin was used in synthesizing a biotinylated peptide, indicating the utility of biocytin derivatives in producing specific peptide structures (Geahlen et al., 1992).

Applications in Neuroanatomical Tracing

Biocytin, as an anterograde neuroanatomical tract-tracing marker, has been evaluated for its effectiveness in labeling neurons. It's shown to retain high-affinity binding to avidin, used for labeling cell bodies, dendrites, and axonal processes, highlighting its utility in neuroanatomical studies (King et al., 1989).

Enzymatic Activity and Biotin Recycling

Biotinidase, an enzyme crucial for recycling biotin, acts on biocytin to liberate biotin, highlighting biocytin's role in vitamin recycling and bioavailability. This is critical for understanding inherited metabolic disorders related to biotin recycling (Cole et al., 1994).

Biotinidase Activity on Biotinyl Peptides

A study on the specificity of human plasma biotinidase revealed its higher hydrolysis rate for biocytin compared to longer biotinyl peptides. This finding underscores the unique enzymatic activity of biotinidase, particularly towards biocytin (Craft et al., 1985).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43N5O7S/c1-26(2,3)38-25(37)31-14-8-10-18(31)22(33)28-16(23(34)35)9-6-7-13-27-20(32)12-5-4-11-19-21-17(15-39-19)29-24(36)30-21/h16-19,21H,4-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H2,29,30,36)/t16-,17-,18-,19-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFYSEWVLQYMPH-JLCRNFDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43N5O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747147 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-L-prolyl-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356383-21-5 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-L-prolyl-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[N|A-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)

![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B561762.png)